![molecular formula C11H19NO3 B6600963 tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2380608-07-9](/img/structure/B6600963.png)
tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, also known as tert-butyl-azabicyclo[3.1.0]hexane-2-carboxylate (TBAC), is a compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. TBAC is a tert-butyl ester of 2-azabicyclo[3.1.0]hexane-2-carboxylic acid, and is used as a building block in the synthesis of many other compounds. In particular, TBAC has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of polymers.
科学研究应用
TBAC has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a starting material for the synthesis of other compounds. Furthermore, TBAC has been used as a ligand in the synthesis of metal complexes and as a reagent in the synthesis of chiral compounds.
作用机制
The mechanism of action of TBAC is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the desired reaction site. This proton donation facilitates the desired reaction by providing the necessary energy to break the bonds of the reactants. Furthermore, the proton donation allows for the formation of new bonds between the reactants, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer effects. In addition, TBAC has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
实验室实验的优点和局限性
The use of TBAC in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is readily available from chemical suppliers. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, it has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of TBAC in laboratory experiments. First, the compound is relatively expensive, which can limit its use in large-scale experiments. Second, the compound is relatively unstable in the presence of acids, which can limit its use in certain types of experiments.
未来方向
Due to its potential applications in a variety of fields, there are a number of potential future directions for TBAC research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to explore the potential applications of TBAC in the synthesis of pharmaceuticals and other compounds. Third, further research is needed to explore the potential of TBAC as a catalyst in organic synthesis. Fourth, further research is needed to explore the potential of TBAC as a reagent in the synthesis of polymers and chiral compounds. Finally, further research is needed to explore the potential of TBAC as an antioxidant and anti-inflammatory agent.
合成方法
The synthesis of TBAC involves the reaction of tert-butyl alcohol and 2-azabicyclo[3.1.0]hexane-2-carboxylic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours. The reaction yields a product that is a mixture of the desired TBAC and other byproducts. The byproducts are then removed by distillation, leaving the desired TBAC as the isolated product.
属性
IUPAC Name |
tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRZTLSBWIBHC-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


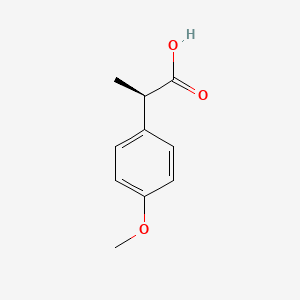
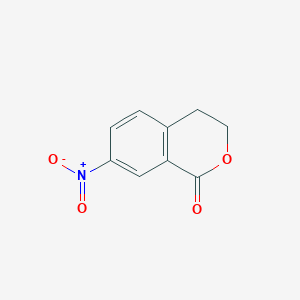
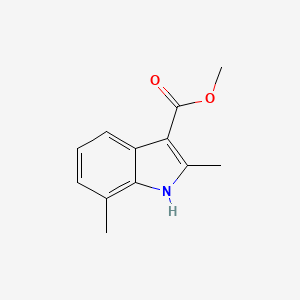
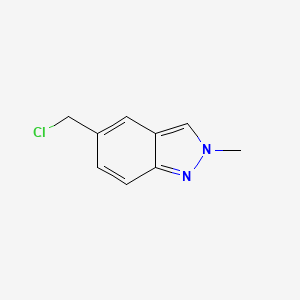
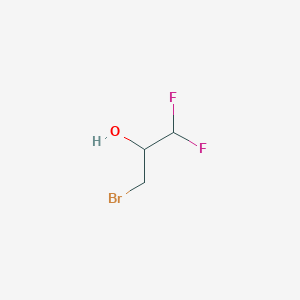
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
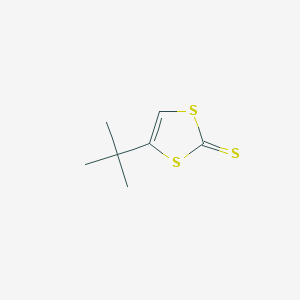
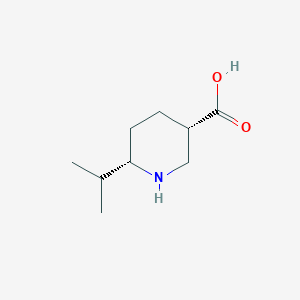
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)